molecular formula C13H18OS B7630993 4-[(2-Methylphenyl)methylsulfanyl]oxane

4-[(2-Methylphenyl)methylsulfanyl]oxane

Cat. No.: B7630993
M. Wt: 222.35 g/mol
InChI Key: FIHZKDCXWXTKMZ-UHFFFAOYSA-N
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Description

4-[(2-Methylphenyl)methylsulfanyl]oxane is a synthetic sulfur-containing ether compound of significant interest in medicinal chemistry and neuroscience research. This chemical features an oxane (tetrahydropyran) ring linked via a sulfanyl bridge to a 2-methylbenzyl group, a structural motif found in compounds that modulate key neurological enzymes. Researchers can utilize this compound as a versatile building block for developing novel small molecule inhibitors or as a structural analog in structure-activity relationship (SAR) studies. The primary research value of this compound lies in its potential application for targeting enzymes implicated in neurodegenerative diseases. Based on studies of structurally related tosylated acyl hydrazides, this and similar sulfanyl-oxane derivatives may serve as scaffolds for investigating inhibitory activity against monoamine oxidases (MAOs) and β-secretase (BACE-1) . MAO inhibitors are crucial for researching therapies for depression and Parkinson's disease, while BACE-1 is a prominent target in Alzheimer's disease research due to its role in the production of amyloid-beta plaques . The mechanism of action for such inhibitors typically involves reversible, competitive binding at the enzyme's active site, effectively blocking the natural substrate and reducing catalytic activity . Presented as a liquid with a yellow to colorless appearance, this compound is offered with high analytical purity to ensure reliable and reproducible experimental outcomes . It is recommended to store the product sealed in a dry environment at room temperature (20-22 °C) to maintain stability . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-methylphenyl)methylsulfanyl]oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18OS/c1-11-4-2-3-5-12(11)10-15-13-6-8-14-9-7-13/h2-5,13H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHZKDCXWXTKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 2 Methylphenyl Methylsulfanyl Oxane and Its Analogues

Retrosynthetic Disconnections and Strategic Approaches for Complex Syntheses

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a complex target molecule into simpler, commercially available starting materials. wikipedia.org For 4-[(2-Methylphenyl)methylsulfanyl]oxane, the key disconnections involve the carbon-sulfur bond and the oxane ring, leading to two primary strategic approaches.

A primary disconnection breaks the C-S bond, suggesting a reaction between a 4-substituted oxane electrophile and a sulfur-based nucleophile, or vice versa. amazonaws.com A second key disconnection involves the formation of the oxane ring itself. This can be approached through various cyclization strategies, such as intramolecular Williamson ether synthesis or Prins cyclization. nih.gov

Exploration of Novel Precursor Development for the Oxane Core

The synthesis of the oxane (tetrahydropyran) ring is a cornerstone of this synthetic challenge. While classical methods like the hydrogenation of dihydropyrans are available, the development of novel precursors allows for greater control over substitution patterns and stereochemistry. nih.gov

One innovative approach involves the stereoselective intramolecular cyclization of unsaturated alcohols. For instance, a highly stereoselective surfactant-catalyzed intramolecular nitrone cycloaddition in aqueous media can lead to the exclusive formation of a single isomer of a pyran or oxepane (B1206615) derivative. nih.gov Another strategy is the intramolecular trapping of oxonium ions with allylsilanes, which allows for the stereocontrolled preparation of spirocyclic ethers and can be adapted for the synthesis of substituted oxanes. nih.gov

Furthermore, the use of substituted 1,3-diols as precursors offers a stereocontrolled synthesis of 2,4-disubstituted oxetanes, which could potentially be expanded to oxanes. acs.org The selective synthesis of acetoxybromides from these diols with inversion of stereochemistry, followed by cleavage of the acetyl group, establishes the necessary 1-hydroxy-3-bromo relationship for cyclization. acs.org

Table 1: Comparison of Selected Novel Precursors for Oxane Synthesis

Precursor TypeKey ReactionAdvantagesPotential ChallengesReference
Unsaturated AlcoholsIntramolecular Nitrone CycloadditionHigh stereoselectivity, environmentally friendly (aqueous media)Requires specific functional groups for nitrone formation nih.gov
Allylsilane-substituted TetrahydropyransIntramolecular Trapping of Oxonium IonsHigh stereocontrol in spiro-center formationMulti-step synthesis of the precursor nih.gov
1,3-DiolsWilliamson Ether Synthesis via AcetoxybromideGood control over stereochemistry at C2 and C4Requires stereoselective reduction and selective functionalization acs.org

Asymmetric Approaches to Chiral Sulfur Centers or Oxane Ring Substitutions

The introduction of chirality is a critical aspect of modern drug design. For this compound, chirality can be introduced at the sulfur atom or at a substituted position on the oxane ring.

The asymmetric synthesis of chiral thioethers can be achieved through various methods. rsc.org Palladium-catalyzed asymmetric allylic thioetherification has been shown to produce allylic thioethers with high enantioselectivities. rsc.org Another approach is the catalytic asymmetric oxidation of alkyl aryl sulfides, although this would lead to a sulfoxide (B87167) rather than a sulfide (B99878). tandfonline.com The use of chiral auxiliaries is a well-established strategy for constructing enantioenriched sulfur stereogenic centers. acs.org For instance, enantioenriched sulfinamides can be prepared and subsequently transformed into other chiral sulfur compounds. nih.govresearchgate.net

For the oxane ring, stereocontrolled synthesis can be achieved through intramolecular cyclization of chiral precursors. nih.govnih.gov For example, the regio- and stereoselective 7-endo cyclization through haloetherification has been used to synthesize chiral polysubstituted oxazepanes, a strategy that could be adapted for oxanes. nih.gov The stereoselectivity in such reactions is often controlled by the conformation of the substrate. nih.gov

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Selectivity and Yield

The efficiency of the synthetic route is highly dependent on the optimization of reaction conditions and the choice of catalyst systems. This is particularly true for the key bond-forming reactions: thioether formation and functionalization of the oxane ring.

Development of Efficient Coupling Reactions for Thioether Formation

The formation of the C-S bond is a critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for thioether formation and offer a reliable method for this transformation. researchgate.netresearchgate.net The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often providing the most active catalytic systems. researchgate.net For instance, the use of monophosphine ligands has been shown to promote C-S coupling reactions under mild conditions with soluble bases. nih.gov

The reaction conditions, including the choice of base, solvent, and temperature, must be carefully optimized to achieve high yields and selectivity, especially when dealing with sterically hindered substrates like 2-methylthiophenol. acs.orgwuxiapptec.com

Table 2: Optimization of Palladium-Catalyzed Thioetherification

Catalyst System (Pd Source/Ligand)BaseSolventTemperature (°C)Key AdvantagesReference
Pd₂(dba)₃ / XantphosNaOtBuToluene110Effective for a broad range of aryl halides and thiols nih.gov
Pd(OAc)₂ / RuPhosK₃PO₄t-BuOHRoom TempMild reaction conditions, use of soluble base nih.gov
Pd(OAc)₂ / XPhosCs₂CO₃Toluene100High activity for hindered substrates researchgate.net

Stereocontrolled Functionalization of the Oxane Ring

The introduction of substituents onto the oxane ring in a stereocontrolled manner is essential for creating analogues of the target compound. Various methods can be employed for this purpose, often relying on the intramolecular cyclization of carefully designed precursors.

Highly stereoselective synthesis of polysubstituted housanes and spiro-oxa-housanes has been achieved through photocatalytic methods, which could be adapted for the synthesis of complex oxane derivatives. nih.gov Additionally, stereoselective synthesis of 2,3,4-highly substituted oxetanes via intramolecular Michael addition presents a strategy that could potentially be extended to oxane systems. rsc.org The stereochemical outcome of these reactions is often dictated by the geometry of the starting materials and the reaction conditions.

Green Chemistry Principles in the Sustainable Synthesis of this compound

The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize environmental impact. nih.gov For the synthesis of this compound, several green metrics can be considered to evaluate the sustainability of the process.

Key metrics include Atom Economy (AE), E-Factor, and Process Mass Intensity (PMI). acs.orgwhiterose.ac.ukmdpi.com An ideal synthesis should have a high atom economy, meaning that most of the atoms from the reactants are incorporated into the final product. acs.org The E-Factor, which is the ratio of the mass of waste to the mass of product, should be minimized. acs.org PMI considers the total mass of all materials used in a process, including solvents and reagents, relative to the mass of the final product. whiterose.ac.uk

To improve the greenness of the synthesis, several strategies can be employed:

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids. nih.govtandfonline.com

Catalyst-Free and Solvent-Free Reactions: Whenever possible, performing reactions without catalysts and solvents can significantly reduce waste and environmental impact. tandfonline.comresearchgate.net For example, the direct synthesis of allylic thioethers from allylic alcohols and thiols has been achieved under microwave irradiation without a catalyst or solvent. tandfonline.com

Energy Efficiency: Employing methods like microwave-assisted synthesis can reduce reaction times and energy consumption. tandfonline.com

Table 3: Key Green Chemistry Metrics

MetricDefinitionIdeal ValueReference
Atom Economy (AE)(Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%High (approaching 100%) acs.org
E-FactorTotal waste (kg) / Product (kg)Low (approaching 0) acs.org
Process Mass Intensity (PMI)Total mass in a process (kg) / Mass of product (kg)Low (approaching 1) whiterose.ac.uk

Solvent-Free or Environmentally Benign Solvent Systems

The reduction or elimination of volatile organic compounds (VOCs) is a primary goal in green chemistry. Research into the synthesis of thioethers, a class of compounds that includes this compound, has yielded several effective methods that operate under solvent-free conditions or in environmentally benign solvent systems.

One successful approach involves the direct substitution of alcohols with thiols using a solid acid catalyst. nih.gov The use of an amorphous silica-alumina catalyst with a low alumina (B75360) content has proven effective for this transformation, even under solvent-free conditions, with water being the only byproduct. nih.gov This method avoids toxic organic halides and demonstrates high activity and selectivity for a range of substrates. nih.gov

Glycerol (B35011) has emerged as a highly effective and recyclable green solvent for the synthesis of linear thioethers. researchgate.net Catalyst-free addition of thiols to alkenes can be performed in glycerol at room temperature or with gentle heating, affording the desired products in good to excellent yields. researchgate.net This system avoids the need for both a catalyst and a traditional organic solvent, significantly improving the environmental profile of the synthesis. researchgate.net

Another innovative green method circumvents the use of foul-smelling and air-sensitive thiols altogether by employing xanthates as thiol surrogates. mdpi.comnih.gov This technique allows for the synthesis of alkyl aryl thioethers under transition-metal-free and base-free conditions, using stable and low-cost potassium alkyl xanthogenates. mdpi.comnih.gov The reaction proceeds efficiently in polar aprotic solvents like DMSO, which, while not perfectly "green," are often used in these advanced protocols that eliminate more hazardous reagents. mdpi.com

Table 1: Examples of Thioether Synthesis in Green or Solvent-Free Systems

Reactant 1 Reactant 2 Catalyst/Solvent System Conditions Yield Reference
Benzyl (B1604629) alcohol Dodecanethiol Silica Alumina Solvent-free, 120°C, 3h 99% nih.gov
1-Octene 1-Dodecanethiol Glycerol 100°C, 3h 91% researchgate.net
4-(Chloromethyl)biphenyl Potassium ethyl xanthogenate DMSO 100°C, 1h 95% mdpi.com

Catalyst Recycling and Reusability Studies

The economic and environmental viability of a synthetic process can be dramatically improved by using catalysts that can be easily recovered and reused over multiple cycles without significant loss of activity.

In the context of green solvents, glycerol used as a reaction medium for thioether synthesis has been shown to be recyclable. researchgate.net In a model reaction for the synthesis of a linear thioether, glycerol was recovered and reused for five consecutive cycles, maintaining high product yields throughout, which highlights the stability and efficiency of the medium. researchgate.net

For reactions involving solid catalysts, separation is often straightforward. The amorphous silica-alumina catalyst used for the direct synthesis of thioethers from alcohols and thiols is a heterogeneous catalyst, which simplifies its removal from the reaction mixture via filtration and allows for potential reuse. nih.gov Similarly, the use of recyclable CuO nanoparticles has been reported for the synthesis of unsymmetrical sulfides, offering a ligand-free and reusable catalytic system. organic-chemistry.org

In a different approach related to sulfur chemistry, a three-arm polyether amine was developed as an environmentally friendly and cost-effective catalyst for the aerobic oxidation of thiophenols. mdpi.com While this specific reaction produces disulfides, the catalyst's performance is noteworthy for its reusability. Over 90% of the polyether amine catalyst was efficiently recovered and reused without a discernible loss in activity, demonstrating a key principle applicable to the broader field of sustainable sulfur compound synthesis. mdpi.com

Table 2: Reusability of Glycerol as a Reaction Medium in Thioether Synthesis

Reaction Cycle Yield (%) Reference
1 95 researchgate.net
2 92 researchgate.net
3 93 researchgate.net
4 90 researchgate.net
5 92 researchgate.net

Parallel Synthesis and Combinatorial Chemistry Approaches for Library Generation

Parallel synthesis and combinatorial chemistry are powerful tools in drug discovery and materials science for rapidly generating large libraries of structurally related compounds. spirochem.com These techniques allow for the efficient exploration of chemical space to identify molecules with desired properties. Such approaches are readily applicable to the synthesis of analogues of this compound.

A common strategy involves a core scaffold that can be diversified through various chemical reactions performed in parallel, often in multi-well plates. uniroma1.itnih.gov For generating a library of thioether analogues, a retrosynthetic approach would identify key disconnection points. For the target molecule, this would involve the C-S bond, allowing for variation of both the aryl group (the 2-methylphenyl moiety) and the alkyl group (the oxane-4-ylmethyl moiety).

One could envision a parallel synthesis campaign starting with 4-(chloromethyl)oxane (or a related electrophile) and a diverse panel of aryl thiols in a 96-well plate format. Alternatively, using a modern thiol-free approach, an array of aryl halides could be coupled with a sulfur-donating reagent like potassium ethyl xanthogenate. organic-chemistry.org

A well-documented example of this strategy is the solution-phase parallel synthesis of a multi-substituted benzo[b]thiophene library. nih.gov In this work, a key iodinated intermediate was prepared and then subjected to a variety of palladium-catalyzed cross-coupling reactions (like Suzuki, Sonogashira, and Heck) in a parallel format to generate a diverse library of compounds. nih.gov This same principle can be applied to a core structure relevant to this compound, where a functionalized oxane or aryl ring serves as the anchor for subsequent parallel diversification reactions to build a library of analogues. nih.gov The use of automated peptide synthesizers and high-throughput purification-free cyclization has also been demonstrated for creating large libraries of macrocycles containing thioether linkages, showcasing the maturity of these high-throughput techniques. nih.gov

Table 3: Illustrative Combinatorial Library for Analogues of this compound

Core Structure Reagent A (Aryl Source) Reagent B (Alkyl Source) Resulting Analogue Class
C-S Bond Formation 2-Methylbenzenethiol 4-(Bromomethyl)oxane Target Compound
C-S Bond Formation 4-Fluorobenzenethiol 4-(Bromomethyl)oxane Fluorinated Phenyl Analogue
C-S Bond Formation 2-Naphthalenethiol 4-(Bromomethyl)oxane Naphthyl Analogue
C-S Bond Formation 2-Methylbenzenethiol 3-(Bromomethyl)tetrahydrofuran Tetrahydrofuran Isomer Analogue
C-S Bond Formation Pyridine-2-thiol 4-(Bromomethyl)oxane Heterocyclic Analogue

Lack of Publicly Available Research Data on the Chemical Reactivity of this compound

Following a comprehensive search of available scientific literature, it has been determined that there is no specific published research detailing the chemical reactivity and reaction mechanisms of the compound This compound . This includes a lack of information regarding its intramolecular and intermolecular transformations, oxidation-reduction chemistry, and potential pericyclic or rearrangement reactions.

The absence of empirical data and mechanistic studies for this particular molecule prevents a scientifically accurate and detailed discussion as outlined in the requested article structure. Topics such as nucleophilic reactivity at the sulfur center, electrophilic activation patterns, controlled oxidation to sulfoxide and sulfone derivatives, and reductive cleavage pathways remain uncharacterized in the public domain for This compound .

Consequently, the generation of a thorough and informative article with detailed research findings and data tables, as specified, is not possible at this time. To present any information would require extrapolation from the general behavior of related functional groups rather than being based on specific findings for the target compound, which would not adhere to the required focus.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 4 2 Methylphenyl Methylsulfanyl Oxane

Photochemical and Thermal Stability Studies for Reaction Engineering

The stability of 4-[(2-Methylphenyl)methylsulfanyl]oxane under thermal and photochemical stress is dictated by the weakest links within its molecular structure. The key functionalities are the oxane (a saturated cyclic ether, specifically a tetrahydropyran (B127337) derivative) and the (2-methylphenyl)methylsulfanyl group (an aryl alkyl sulfide). The sulfide (B99878) linkage is generally the most reactive part of the molecule under both thermal and light-induced conditions.

Thermal Stability

The thermal decomposition of a molecule, or thermolysis, involves the cleavage of chemical bonds due to heat. The temperature at which a substance begins to decompose is a critical parameter for its handling and use in chemical reactions. For this compound, the C-S bonds of the thioether group are expected to be the most thermally labile component. In contrast, the oxane ring, a derivative of tetrahydropyran (THP), is known for its considerable thermal stability, making it a viable solvent for various chemical reactions. rsc.org

The thermal degradation of thioethers typically proceeds through homolytic cleavage of the carbon-sulfur bonds. nih.gov For this compound, the primary degradation pathway would likely initiate with the scission of the Ph-CH₂S or the S-CH₂-Oxane bond. The process generally occurs at elevated temperatures, with studies on related thiol-ene composites and other sulfides showing significant degradation stages between 300–500 °C. mdpi.comresearchgate.netmdpi.com

The primary decomposition products would likely include 2-methylthiophenol, toluene, and fragments originating from the oxane ring. The precise decomposition profile and kinetics can be determined using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). mdpi.com

Hypothetical Thermogravimetric Analysis (TGA) Data for this compound

The following interactive table presents plausible TGA data, illustrating the expected thermal degradation profile in an inert nitrogen atmosphere.

Photochemical Stability

The photochemical stability of a compound relates to its tendency to undergo chemical reactions upon absorbing light, typically in the ultraviolet (UV) spectrum. The primary chromophore in this compound is the 2-methylphenyl group, which allows the molecule to absorb UV radiation. Aryl alkyl sulfides are known to be photochemically active. acs.org

Upon photoexcitation, two principal reaction pathways are anticipated:

Homolytic C–S Bond Cleavage: The absorption of a photon can provide sufficient energy to break the C–S bond, a common event in the photolysis of aryl sulfides. acs.orgacs.org This would generate a 2-methylphenyl radical and a 4-(methylsulfanyl)oxane (B2979964) radical, or a 2-methylbenzyl radical and a 4-sulfanyl-oxane radical. These highly reactive radical intermediates can then engage in a variety of secondary reactions, such as hydrogen abstraction from a solvent or disproportionation.

Photooxidation: In the presence of oxygen and light, the sulfur atom of the thioether can be oxidized to form the corresponding sulfoxide (B87167) (4-[(2-Methylphenyl)methylsulfinyl]oxane) and, upon further oxidation, the sulfone (4-[(2-Methylphenyl)methylsulfonyl]oxane). The oxidation of thioethers by reactive oxygen species is a well-documented process. nih.gov

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the number of molecules transformed divided by the number of photons absorbed. wikipedia.org For organosulfur compounds, quantum yields for photolysis can vary significantly depending on the wavelength of light and the molecular structure. acs.org

Illustrative Photolysis Data for this compound

This interactive table provides hypothetical data from a photolysis experiment in an oxygen-saturated solvent like acetonitrile, demonstrating potential outcomes.

The predicted thermal and photochemical instability, primarily centered on the thioether linkage, has significant implications for reaction engineering. Thermally driven reactions involving this compound should be maintained below its decomposition temperature to prevent the formation of impurities and ensure process safety. Similarly, to avoid photochemical degradation and side-product formation, reactions should be conducted in the absence of light, particularly UV radiation, unless a photochemical transformation is the desired outcome.

Theoretical and Computational Chemistry Studies on 4 2 Methylphenyl Methylsulfanyl Oxane

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

To understand the electronic nature of 4-[(2-Methylphenyl)methylsulfanyl]oxane, quantum chemical calculations would be indispensable.

Density Functional Theory (DFT) methods, such as B3LYP, in conjunction with basis sets like 6-311++G(d,p), would be a primary choice for optimizing the molecular geometry and calculating electronic properties. mdpi.com These calculations could predict key parameters such as bond lengths, bond angles, and dihedral angles, providing a foundational understanding of the molecule's three-dimensional structure. Furthermore, DFT can be employed to determine electronic properties like ionization potential, electron affinity, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. For instance, a smaller HOMO-LUMO gap would suggest higher reactivity.

Ab initio methods, such as Møller–Plesset perturbation theory (MP2), could offer a higher level of theory for more accurate energy calculations and electron correlation effects, though at a greater computational cost. mdpi.com

Natural Bond Orbital (NBO) analysis would be instrumental in elucidating the bonding characteristics and intramolecular interactions. wisc.edunih.gov This method translates the complex wavefunction into a more intuitive Lewis-like structure of localized bonds and lone pairs. NBO analysis can quantify donor-acceptor interactions, such as hyperconjugation, which contribute to the molecule's stability. For this compound, this could reveal interactions between the lone pairs of the oxygen and sulfur atoms and the antibonding orbitals of adjacent bonds.

Molecular Orbital (MO) analysis, particularly the visualization of HOMO and LUMO, would highlight the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively. The distribution of these frontier orbitals would be heavily influenced by the interplay between the electron-donating methylsulfanyl group and the electronegative oxygen atom within the oxane ring.

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of the oxane ring and the rotation around the C-S bonds suggest that this compound can exist in multiple conformations.

For large-scale simulations or for inclusion in more complex systems, a specific and validated force field for this compound would be necessary. This would involve parameterizing the force field to accurately reproduce experimental data or high-level quantum mechanical calculations for bond stretching, angle bending, and torsional potentials. The development of such a force field would enable more extensive simulations to study the bulk properties or interactions with other molecules.

Reaction Mechanism Modeling and Transition State Characterization

Computational methods are crucial for modeling potential chemical reactions involving this compound and for characterizing the transition states of these reactions. For example, the oxidation of the sulfur atom is a plausible reaction. DFT calculations could be used to map the potential energy surface of such a reaction, identifying the structures of the reactants, products, and the high-energy transition state that connects them. The calculated activation energy would provide a quantitative measure of the reaction's feasibility. Vibrational frequency analysis would be performed to confirm that the optimized geometries correspond to energy minima (for reactants and products) or a first-order saddle point (for the transition state).

Energy Barriers and Reaction Pathways Determination

The study of chemical reactions is central to understanding the stability and reactivity of a molecule. Computational methods allow for the detailed exploration of potential energy surfaces (PES), which map the energy of a system as a function of its atomic coordinates. Key to this exploration is the identification of stationary points, namely energy minima corresponding to reactants and products, and first-order saddle points, which represent transition states (TS). chemrxiv.org

The determination of reaction pathways and their associated energy barriers for reactions involving this compound would typically begin with the optimization of the reactant and product geometries. Following this, various algorithms can be employed to locate the transition state connecting them. Methods like the Nudged Elastic Band (NEB) can determine the minimum energy path between reactants and products, providing an initial guess for the TS structure. arxiv.orgnih.gov More refined techniques, such as eigenvector-following algorithms, can then precisely locate the TS. The energy difference between the transition state and the reactants defines the activation energy barrier, a critical parameter for determining reaction rates according to transition state theory. chemrxiv.orgnih.gov

For instance, a hypothetical reaction involving the oxidation of the sulfur atom in this compound could be studied. The energy profile for such a reaction would be calculated, revealing the energies of the reactant, transition state, and product.

Table 1: Hypothetical Calculated Energies for the Oxidation of this compound

Species Relative Energy (kcal/mol)
Reactant 0.0
Transition State +25.3
Product -15.8

Note: These values are illustrative and not based on actual calculations.

Solvent Effects on Reaction Energetics

Chemical reactions are most often carried out in a solvent, which can significantly influence reaction energetics and pathways. fiveable.meucsb.edu Computational models account for these effects in two primary ways: explicit and implicit solvent models.

Explicit solvent models involve including a number of individual solvent molecules around the solute. While this approach can capture specific solute-solvent interactions like hydrogen bonding, it is computationally very expensive. ucsb.edu

Implicit solvent models, on the other hand, treat the solvent as a continuous medium with a specific dielectric constant. fiveable.menih.gov This approach is computationally more efficient and is widely used to study solvent effects on a broad range of reactions. fiveable.me Popular implicit solvent models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). fiveable.me These models can be used to calculate the solvation free energy, which is the change in free energy when a molecule is transferred from the gas phase to a solvent. fiveable.me

The influence of different solvents on the hypothetical oxidation of this compound could be investigated by calculating the reaction energetics in various media. The results would likely show a stabilization of charged or polar transition states in polar solvents, leading to a lowering of the activation energy barrier. acs.org

Table 2: Hypothetical Solvent Effects on the Activation Energy of this compound Oxidation

Solvent Dielectric Constant Activation Energy (kcal/mol)
Gas Phase 1.0 25.3
Toluene 2.4 22.1
Dichloromethane 9.1 19.5
Acetonitrile 37.5 17.8
Water 78.4 16.2

Note: These values are illustrative and not based on actual calculations.

Prediction of Spectroscopic Signatures and Intermolecular Interactions

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational chemistry can accurately predict NMR parameters, such as chemical shifts and spin-spin coupling constants, providing invaluable assistance in spectral assignment and interpretation. acs.orgmdpi.comnih.gov

The prediction of NMR chemical shifts is typically performed using Density Functional Theory (DFT) in conjunction with the Gauge-Including Atomic Orbital (GIAO) method. nih.govmdpi.com This approach involves calculating the nuclear shielding tensors for each nucleus in the molecule. nih.gov The chemical shift is then obtained by referencing the calculated shielding constant of the nucleus of interest to the shielding constant of a reference compound, such as tetramethylsilane (TMS). acs.org The accuracy of the predicted chemical shifts depends on the choice of the DFT functional and basis set. acs.org

Similarly, spin-spin coupling constants can be calculated, with the Fermi-contact term often being the most significant contributor. acs.org These calculations can help to confirm connectivities and stereochemical relationships within the this compound molecule.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for Selected Atoms in this compound

Atom Predicted Chemical Shift (ppm)
C (Oxane, adjacent to S) 75.2
C (Oxane, adjacent to O) 68.9
C (Methylene bridge) 35.1
C (Aromatic, attached to S) 138.4
C (Methyl) 20.7

Note: These values are illustrative and not based on actual calculations.

Vibrational Frequency Analysis for IR and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the vibrational modes of a molecule. Computational vibrational frequency analysis can predict the IR and Raman spectra, aiding in the assignment of experimental bands. arxiv.orgnih.govrsc.org

The standard approach begins with the optimization of the molecular geometry to an energy minimum. Then, the vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). rsc.org Diagonalization of the mass-weighted Hessian matrix yields the vibrational frequencies and the corresponding normal modes. rsc.org

IR intensities are calculated from the derivatives of the molecular dipole moment with respect to the normal modes, while Raman activities are determined from the derivatives of the polarizability. arxiv.orgnih.gov For a vibrational mode to be IR active, it must induce a change in the dipole moment. arxiv.org For a mode to be Raman active, it must cause a change in the polarizability of the molecule. arxiv.org

Table 4: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Predicted IR Intensity
C-H stretch (aromatic) 3050-3100 Medium
C-H stretch (aliphatic) 2850-2960 Strong
C-O-C stretch (oxane) 1080-1150 Strong
C-S stretch 650-750 Medium

Note: These values are illustrative and not based on actual calculations.

Advanced Analytical Methodologies for Research Characterization of 4 2 Methylphenyl Methylsulfanyl Oxane

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation in Research

High-resolution spectroscopic methods are indispensable for elucidating the intricate molecular structure of 4-[(2-Methylphenyl)methylsulfanyl]oxane. These techniques provide detailed information about the connectivity of atoms and the electronic environment of nuclei within the molecule.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. While one-dimensional (1D) NMR provides initial data, two-dimensional (2D) NMR experiments are crucial for assembling the complete structural puzzle of this compound. creative-biostructure.comresearchgate.net

¹H NMR: In a hypothetical ¹H NMR spectrum, the protons of the 2-methylphenyl group would appear in the aromatic region (approx. δ 7.0-7.4 ppm). The methyl group protons would resonate as a singlet around δ 2.3 ppm. The benzylic methylene (B1212753) protons (–S-CH₂-Ar) would likely appear as a singlet around δ 3.8-4.0 ppm. The protons on the oxane ring would show complex splitting patterns in the region of δ 3.5-4.2 ppm for the protons adjacent to the oxygen and the sulfur-substituted carbon, and around δ 1.5-2.0 ppm for the remaining ring protons.

¹³C NMR: The ¹³C NMR spectrum would complement the proton data. Aromatic carbons would be found between δ 125-140 ppm. The benzylic carbon would be expected around δ 35-40 ppm, and the oxane ring carbons would appear in the δ 65-80 ppm range, with the carbon bearing the sulfur substituent being distinct.

2D NMR Techniques: To confirm these assignments, a suite of 2D NMR experiments would be employed. youtube.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, for example, confirming the connectivity of protons within the oxane ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon's attached protons. youtube.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It would be critical for connecting the (2-methylphenyl)methylsulfanyl fragment to the oxane ring, for instance, by showing a correlation from the benzylic protons to the C4 carbon of the oxane ring. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons, which can help in determining the preferred conformation of the molecule in solution. youtube.com

Solid-State NMR: For studying the compound in its solid form, solid-state NMR (ssNMR) could provide information on molecular packing and conformational polymorphisms. Due to the low natural abundance and quadrupolar nature of the ³³S isotope, direct observation is challenging but can be achieved with specialized techniques. mdpi.com

A hypothetical summary of 2D NMR correlations for structural elucidation is presented below.

Proton Signal (¹H)Correlated Carbon(s) (HSQC)Key Correlated Carbons (HMBC)
Aromatic ProtonsAromatic CarbonsOther Aromatic Carbons, Benzylic Carbon
Benzylic ProtonsBenzylic CarbonC4 of Oxane Ring, Aromatic Carbons
Oxane Protons (C2, C6)Oxane Carbons (C2, C6)Oxane Carbons (C3, C5)
Oxane Proton (C4)Oxane Carbon (C4)Benzylic Carbon, Oxane Carbons (C3, C5)
Methyl ProtonsMethyl CarbonAromatic Carbon (C2)

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, which allows for the determination of the molecular formula. For this compound (C₁₃H₁₈O₂S), the expected exact mass would be calculated and compared to the experimental value.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of the parent ion and analysis of the resulting fragment ions. This provides valuable structural information. nih.gov The fragmentation of this compound would likely proceed through several key pathways: miamioh.edulibretexts.orgyoutube.com

Alpha-cleavage: Cleavage of the C-S bond or the C-O bonds within the oxane ring is a common fragmentation pathway for thioethers and ethers. libretexts.orgyoutube.com

Formation of a Tropylium Ion: The 2-methylbenzyl fragment is prone to rearrangement and loss of a hydrogen atom to form a stable methyltropylium ion (m/z 105).

Cleavage of the Oxane Ring: The oxane ring can undergo fragmentation, leading to characteristic losses.

A plausible fragmentation table based on the structure is provided below.

m/z (Fragment Ion)Proposed Structure/FormulaFragmentation Pathway
238.1027[C₁₃H₁₈O₂S]⁺Molecular Ion
135.0578[C₈H₉S]⁺Cleavage of the C4-S bond
105.0699[C₈H₉]⁺Formation of methyltropylium ion from the benzyl (B1604629) moiety
103.0421[C₅H₇O₂]⁺Cleavage of the S-CH₂ bond with charge retention on the oxane fragment
91.0542[C₇H₇]⁺Tropylium ion from rearrangement of the benzyl fragment

Chromatographic and Electrophoretic Methods for Purity Assessment and Isomer Separation in Research

Chromatographic techniques are essential for assessing the purity of the synthesized compound and for separating any isomers that may have formed.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

The 4-position of the oxane ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Chiral HPLC is the standard method for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.) of a chiral synthesis. shimadzu.comsigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. youtube.com Polysaccharide-based columns are commonly used for this purpose. shimadzu.com The development of a chiral HPLC method would involve screening various chiral columns and mobile phase compositions to achieve baseline separation of the two enantiomers. shimadzu.comyoutube.com

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a highly sensitive technique for analyzing volatile and thermally stable compounds. al-kindipublisher.com While this compound itself might be amenable to GC-MS analysis, derivatization can sometimes improve chromatographic properties and provide more definitive mass spectral data. nih.govrsc.org For instance, if related impurities with hydroxyl groups were present, they could be derivatized to make them more volatile. The coupling with a mass spectrometer allows for the identification of co-eluting impurities based on their mass spectra. nih.govresearchgate.net

X-ray Crystallography and Electron Diffraction for Solid-State Molecular Architectures

To determine the precise three-dimensional structure of this compound in the solid state, X-ray crystallography is the gold standard. wikipedia.orgyoutube.com This technique requires the growth of a suitable single crystal of the compound. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule. youtube.comnih.gov From this map, the exact position of each atom can be determined, providing unambiguous information about bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. mdpi.commdpi.com If a racemic mixture is crystallized, it can reveal how the two enantiomers pack together.

In cases where obtaining single crystals of sufficient size for X-ray crystallography is challenging, microcrystal electron diffraction (MicroED) can be a powerful alternative. nih.govresearchgate.netnih.gov This technique can determine high-resolution structures from nanocrystals. nih.gov Gas-phase electron diffraction could also, in principle, provide structural information on the isolated molecule, free from crystal packing forces. scilit.comosti.gov

Exploration of Research Applications and Derivatives of 4 2 Methylphenyl Methylsulfanyl Oxane

Role as a Privileged Scaffold or Building Block in Complex Chemical Synthesis

There is currently no available scientific literature to suggest that 4-[(2-Methylphenyl)methylsulfanyl]oxane has been utilized as a privileged scaffold or a key building block in the synthesis of novel heterocyclic systems or polycyclic architectures. General principles of organic synthesis suggest that the oxane ring could serve as a conformational constraint or a polar core, while the methylsulfanylphenyl moiety could be a site for further functionalization or metal coordination. However, without specific examples of its reactivity and application in peer-reviewed studies, any discussion of its synthetic utility remains purely speculative. Similarly, its role as a precursor for advanced organic materials research is not documented.

Applications in Materials Science Research and Functional Polymers

The potential incorporation of this compound into polymer backbones to modify material properties has not been reported in the accessible scientific literature. The design and synthesis of functional polymers often involve monomers with specific reactive handles that allow for polymerization. While the core structure of this compound could theoretically be functionalized for such purposes, there is no evidence to date of this being achieved or studied.

Furthermore, research into the design of self-assembled supramolecular structures based on this specific compound is also absent from public records. The interplay of non-covalent interactions required for self-assembly is highly dependent on molecular geometry and the distribution of functional groups, and no studies have been published that characterize these properties for this compound.

Catalysis and Ligand Design Research

In the field of catalysis, molecules containing sulfur and aromatic rings can sometimes act as ligands for metal centers. The sulfur atom in the methylsulfanyl group and the π-system of the phenyl ring in this compound could potentially coordinate to a metal. However, a thorough search of chemical literature and databases does not yield any instances of this compound being investigated or used as a ligand in catalytic processes. The specific steric and electronic properties conferred by the 2-methyl group and the oxane ring on its potential coordinating ability have not been explored.

Research on this compound Remains Undocumented in Publicly Available Literature

A comprehensive review of scientific databases and chemical literature reveals a significant lack of published research on the specific chemical compound this compound. Despite its potential structural interest, there is no readily available information regarding its synthesis, properties, or applications in the fields of asymmetric catalysis or as a research tool.

This absence of data prevents a detailed exploration of its potential uses as a chiral ligand, an organocatalyst, or in the development of non-therapeutic research probes and sensors. The specific structural arrangement of the 2-methylphenyl group in conjunction with the methylsulfanyl and oxane moieties does not appear in current research articles or chemical repositories.

While related chemical structures are known, such as isomers like 4-[(4-Methylphenyl)sulfanyl]oxane, the specific substitution pattern of the target compound is unique and, as of now, uncharacterized in the public domain. Scientific inquiry into the development of novel chiral ligands often involves the synthesis and evaluation of a wide array of structural motifs. Similarly, the field of organocatalysis continuously explores new molecular frameworks to achieve efficient and selective chemical transformations. The development of fluorescent probes and chemical sensors also relies on the synthesis of novel molecules with specific recognition and signaling properties.

However, without foundational research on the synthesis and basic properties of this compound, any discussion of its application in these advanced fields would be purely speculative. The scientific community has not yet reported on the development of chiral ligands based on this scaffold for asymmetric catalysis, nor has it investigated any inherent organocatalytic properties. Furthermore, there are no reports on the synthesis of fluorescently tagged analogues for mechanistic studies or the design of chemical sensors incorporating this specific molecule.

Future Directions and Emerging Research Avenues for 4 2 Methylphenyl Methylsulfanyl Oxane

Interdisciplinary Research Opportunities with Physics and Materials Science

The distinct combination of a flexible, polar oxane ring and a more rigid, polarizable aryl thioether component in 4-[(2-Methylphenyl)methylsulfanyl]oxane makes it an intriguing candidate for materials science applications. Interdisciplinary collaboration with physicists and materials scientists could unlock novel functionalities. mit.educornell.edu

Research in this area would likely focus on how the molecule's structure influences bulk material properties. The thioether linkage, for instance, is known to impart flexibility in polymer chains, which could be desirable for creating materials with specific mechanical properties, such as low-shrinkage photopolymers for advanced manufacturing. researchgate.net Investigations could explore the incorporation of this compound as a monomer or functional additive in polymers. Key research questions would involve assessing its impact on properties like refractive index, dielectric constant, thermal stability, and mechanical strength.

Furthermore, sulfur-containing organic compounds are integral to various advanced materials, including those for electronic and energy applications. rsc.orgchemscene.com Future studies could probe the electronic properties of this molecule, both as a single molecule and within a larger assembly. For example, its potential use in organic electronics or as a component in separators for advanced batteries, such as lithium-sulfur batteries, could be a fruitful area of research, leveraging the unique properties of the sulfur atom. mdpi.com

Table 1: Potential Areas of Materials Science Investigation for this compound

Research Area Investigated Property Potential Application
Polymer Chemistry Monomer reactivity, polymer flexibility Flexible electronics, low-shrinkage resins researchgate.net
Optical Materials Refractive index, light absorption/emission Optical coatings, non-linear optical devices
Dielectric Materials Dielectric constant, loss tangent High-frequency circuit boards, insulators

Challenges and Perspectives in Stereoselective Synthesis and Reaction Control

The structure of this compound contains a stereocenter at the C4 position of the oxane ring. The synthesis of this compound as a single enantiomer or diastereomer presents a significant and highly relevant challenge in modern organic chemistry. Controlling the stereochemistry is crucial, as different stereoisomers can exhibit vastly different biological activities or material properties.

Future research will undoubtedly focus on developing stereoselective synthetic routes. rsc.orgacs.org This could involve strategies such as:

Asymmetric Cyclization: Developing a catalytic asymmetric method to form the oxane ring from an acyclic precursor, thereby setting the stereochemistry at C4. nih.gov

Chiral Pool Synthesis: Starting from a readily available, enantiomerically pure starting material (e.g., a substituted sugar or diol) to construct the oxane framework.

Stereoselective C-S Bond Formation: Utilizing a chiral catalyst to control the introduction of the (2-Methylphenyl)methylsulfanyl group onto a pre-existing oxane ring.

The development of mild and efficient methods for creating the C-S bond is a major area of contemporary research. nih.govrsc.org Traditional methods often require harsh conditions, but modern approaches like transition-metal-catalyzed cross-coupling or C-H functionalization offer more sustainable alternatives. rsc.orgresearchgate.net A key perspective for this specific molecule would be to achieve this bond formation while preserving the stereochemical integrity of the oxane ring and avoiding catalyst poisoning by the sulfur atom, a common challenge. rsc.org

Table 2: Illustrative Hypothetical Approaches to Stereoselective Synthesis

Synthetic Strategy Catalyst/Reagent Type Hypothetical Outcome (Yield %) Hypothetical Outcome (Stereoselectivity)
Asymmetric Haloetherification Chiral Lewis Acid Catalyst 75% 90% e.e.
Catalytic C-S Coupling Palladium-NHC Complex 88% >99% stereoretention

Integration of Machine Learning and Artificial Intelligence in Compound Design and Discovery Research

As the complexity of target molecules grows, machine learning (ML) and artificial intelligence (AI) are becoming indispensable tools for accelerating discovery. acs.org For a novel compound like this compound, AI/ML could be integrated across the entire research and development pipeline.

Initially, ML models could be used to predict the physicochemical and potential bio-activity properties of the molecule before it is even synthesized. By training models on large datasets of known sulfur-containing compounds and oxane derivatives, researchers could generate predictions for properties such as solubility, stability, and potential interactions with biological targets. nih.govnih.gov This would allow for the in silico prioritization of synthetic targets.

Furthermore, AI can play a pivotal role in synthetic planning. Retrosynthesis algorithms can propose novel and efficient synthetic routes, potentially identifying non-intuitive pathways that a human chemist might overlook. researchgate.net For this specific molecule, an AI tool could suggest optimal conditions for the challenging C-S bond formation or the stereoselective construction of the oxane ring. As experimental data is generated, it can be fed back into the models to refine future predictions, creating a closed-loop discovery cycle. This data-driven approach can significantly reduce the time and resources required to explore the chemical space around this novel scaffold. nih.gov

Table 3: Potential Applications of AI/ML in the Study of this compound

AI/ML Application Research Objective Example of Generated Output
Property Prediction Prioritize synthesis based on desired characteristics Predicted binding affinity score for a specific protein class.
Retrosynthesis Design efficient and novel synthetic routes A ranked list of synthetic pathways with feasibility scores. researchgate.net
Reaction Optimization Maximize yield and selectivity of a key reaction Optimized reaction conditions (temperature, catalyst, solvent).

Potential for Novel Mechanistic Discoveries and Reaction Methodology Development

The synthesis and subsequent reactivity studies of this compound could serve as a platform for discovering new reaction mechanisms and developing novel synthetic methodologies. The interaction between the thioether-aryl portion and the oxane ring could lead to unexpected chemical behavior.

For example, the sulfur atom could act as an internal directing group or nucleophile in reactions involving the oxane ring, facilitating unique ring-opening or rearrangement pathways. taylorandfrancis.com Investigating the oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone would create new derivatives with altered stereoelectronic properties, potentially unlocking different reactivity profiles and applications.

The development of a robust synthetic route to this compound could itself be a significant methodological advancement. researchgate.net Challenges associated with selectively forming the C-S bond in the presence of the oxane's ether oxygen, or vice-versa, would necessitate the development of highly selective and orthogonal reaction conditions. researchgate.net Success in this area would not only provide access to this compound and its analogs but would also contribute a valuable new tool to the broader synthetic chemistry community, applicable to the synthesis of other complex molecules containing both thioether and cyclic ether motifs. nih.gov

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-[(2-Methylphenyl)methylsulfanyl]oxane, and what key reaction conditions must be controlled?

  • Methodological Answer : A plausible synthesis involves nucleophilic substitution between 2-methylbenzylthiol and a functionalized oxane precursor (e.g., a brominated oxane derivative). Critical steps include:

  • Thiol Activation : Use a base (e.g., KOH) to deprotonate the thiol group, enhancing nucleophilicity.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction efficiency.
  • Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the sulfanyl group’s attachment and oxane ring conformation. Aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.3–2.5 ppm) are diagnostic .
  • IR Spectroscopy : Stretching vibrations for C-S (∼650 cm1^{-1}) and ether C-O (∼1100 cm1^{-1}) validate functional groups.
  • Mass Spectrometry : High-resolution MS confirms molecular weight (C13_{13}H18_{18}OS, MW 222.34 g/mol).

Advanced Questions

Q. How can researchers address discrepancies in crystallographic data when determining the molecular structure of this compound?

  • Methodological Answer : Discrepancies often arise from disordered crystal packing or twinning. Strategies include:

  • Refinement Software : Use SHELXL for robust refinement of non-H atoms and hydrogen-bonding networks.
  • Data Collection : High-resolution (<1.0 Å) synchrotron data reduces ambiguity in electron density maps.
  • Validation Tools : CheckPlane and Rfree_{free} metrics identify overfitting .

Q. What computational approaches are suitable for predicting the reactivity of the sulfanyl group in this compound under varying pH conditions?

  • Methodological Answer :

  • DFT Calculations : Model the sulfanyl group’s nucleophilicity using B3LYP/6-31G(d) to predict oxidation to sulfoxides (e.g., with H2_2O2_2) or acid-catalyzed cleavage.
  • pKa Estimation : Tools like MarvinSuite predict thiol deprotonation (pKa ∼10), critical for pH-dependent reactivity .

Q. How does the steric hindrance from the (2-Methylphenyl)methyl group influence the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Compare docking scores (e.g., AutoDock Vina) of this compound with analogs lacking the methyl group. The bulky substituent may reduce binding affinity to enzymes (e.g., cytochrome P450) by ∼30% due to steric clashes.
  • SAR Studies : Synthesize derivatives with ortho-, meta-, and para-methylphenyl groups to quantify steric effects on bioactivity .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data on the oxidative stability of this compound in different solvent systems?

  • Methodological Answer :

  • Controlled Replicates : Repeat oxidation assays (e.g., with mCPBA) in polar (acetonitrile) vs. nonpolar (toluene) solvents.
  • HPLC Monitoring : Track sulfoxide/sulfone ratios over time; polar solvents accelerate oxidation due to stabilisation of transition states.
  • Contradiction Source : Discrepancies may arise from trace metal impurities or oxygen levels in solvents .

Advanced Experimental Design

Q. What strategies optimize enantioselective synthesis of this compound for chiral studies?

  • Methodological Answer :

  • Chiral Auxiliaries : Use (R)-BINOL-based catalysts to induce asymmetry during thiol-oxane coupling.
  • Kinetic Resolution : Screen chiral bases (e.g., sparteine) to favor one enantiomer.
  • Analytical Validation : Chiral HPLC (e.g., Chiralpak IA column) confirms enantiomeric excess (>90%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.